3-(4-Bromophenyl)-3-oxopropyl morpholine-4-carbodithioate
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Overview
Description
3-(4-Bromophenyl)-3-oxopropyl morpholine-4-carbodithioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromophenyl group, an oxopropyl group, and a morpholine-4-carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of 4-bromophenylacetic acid with morpholine-4-carbodithioic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-oxopropyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-Bromophenyl)-3-oxopropyl morpholine-4-carbodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenacyl morpholine-4-carbodithioate
- 1-(4-Bromophenyl)ethyl morpholine-4-carbodithioate
Uniqueness
3-(4-Bromophenyl)-3-oxopropyl morpholine-4-carbodithioate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61998-20-7 |
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Molecular Formula |
C14H16BrNO2S2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-3-oxopropyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H16BrNO2S2/c15-12-3-1-11(2-4-12)13(17)5-10-20-14(19)16-6-8-18-9-7-16/h1-4H,5-10H2 |
InChI Key |
JKSVACWEPGIZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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